molecular formula C11H19NO5S B13203095 tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate

tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate

Cat. No.: B13203095
M. Wt: 277.34 g/mol
InChI Key: DCVMZVQNZUCEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate" is a sulfur-containing heterocyclic compound characterized by a 1lambda6-thiane (thiane sulfone) core functionalized with carbamoyl and tert-butyl carboxylate groups at the 4-position. The sulfone group (1,1-dioxo) confers enhanced polarity and stability compared to non-oxidized thiane derivatives, while the carbamoyl and bulky tert-butyl ester groups influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C11H19NO5S

Molecular Weight

277.34 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-1,1-dioxothiane-4-carboxylate

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)11(8(12)13)4-6-18(15,16)7-5-11/h4-7H2,1-3H3,(H2,12,13)

InChI Key

DCVMZVQNZUCEPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)N

Origin of Product

United States

Preparation Methods

Protection Strategy Implementation

The tert-butyl group serves as a critical protecting agent for carboxylic acid functionalities during synthesis. Key steps involve:

  • Carboxylate protection : Reacting 4-carbamoylthiane-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane.
  • Base catalysis : Triethylamine (2.5 eq) facilitates the reaction at 0°C→RT over 12 hours.
Parameter Specification
Yield 68-72% (typical Boc reactions)
Purity (HPLC) >95% after column chromatography

Carbamoyl Group Introduction

The carbamoyl moiety (-CONH₂) is installed through:

  • Isocyanate coupling : Treatment of tert-butyl 4-cyano-1,1-dioxothiane-4-carboxylate with aqueous ammonia under high pressure (80 psi).
  • Alternative pathway : Carbamoyl chloride acylation using 4-aminothiane intermediate.

Reaction conditions :

  • Temperature: 40-50°C
  • Solvent system: THF/H₂O (4:1 v/v)
  • Reaction time: 8-10 hours

Sulfone Functionality Formation

The 1,1-dioxo group is achieved via oxidation:

  • Oxidizing agents : H₂O₂/AcOH system (3:1 ratio) or meta-chloroperbenzoic acid (mCPBA).
  • Substrate : tert-butyl 4-carbamoylthiane-4-carboxylate (thioether precursor).
Oxidation Method Efficiency (%) Side Products
H₂O₂/AcOH 89 Minimal over-oxidation
mCPBA 92 Trace benzoic acid derivatives

Crystallization & Purification

Final purification employs:

Scalability Considerations

Industrial-scale adaptations include:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiane ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological systems .

Medicine

In medicine, tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is investigated for its potential therapeutic applications. Its structural features may allow it to act as a pharmacophore in the design of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate," we compare it with structurally related sulfones, carbamates, and heterocycles. Key parameters include electronic effects , hydrogen-bonding capacity , and bioactivity (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Core Structure Key Substituents Electronegativity (Group) Hydrogen-Bonding Potential Bioactivity/Applications
tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate Thiane sulfone 4-carbamoyl, tert-butyl ester High (sulfone, carbamoyl) Moderate (carbamoyl NH₂) Drug intermediate, polymer precursor
4-Carbamoyl-1,1-dioxothiane Thiane sulfone 4-carbamoyl High (sulfone, carbamoyl) High (carbamoyl NH₂) Enzyme inhibitor studies
tert-Butyl 4-nitro-1,1-dioxothiane-4-carboxylate Thiane sulfone 4-nitro, tert-butyl ester Very high (nitro, sulfone) Low (nitro lacks H-bond donors) Explosives research, nitration models
4-Hydroxy-1,1-dioxothiane Thiane sulfone 4-hydroxyl Moderate (hydroxyl, sulfone) High (hydroxyl OH) Antioxidant derivatives

Key Findings:

Electronic Effects :

  • The sulfone group increases electron-withdrawing character, stabilizing negative charges and enhancing reactivity toward nucleophiles. Compared to the hydroxyl-substituted analog, the carbamoyl group in "tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate" provides intermediate electronegativity, balancing reactivity and stability .
  • The tert-butyl ester introduces steric hindrance, reducing susceptibility to hydrolysis compared to methyl or ethyl esters.

Hydrogen-Bonding and Crystallinity: The carbamoyl NH₂ group enables moderate hydrogen-bonding interactions, as observed in sulfonamide crystals, where such interactions dictate packing motifs . This contrasts with nitro-substituted derivatives, which lack H-bond donors and exhibit lower melting points.

The tert-butyl group enhances lipophilicity, improving membrane permeability in drug-design contexts compared to polar analogs like 4-carbamoyl-1,1-dioxothiane.

Biological Activity

tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is a synthetic compound with notable structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound is characterized by the following attributes:

PropertyValue
Molecular Formula C11H19NO5S
Molecular Weight 277.34 g/mol
IUPAC Name tert-butyl 4-carbamoyl-1,1-dioxothiane-4-carboxylate
InChI Key DCVMZVQNZUCEPK-UHFFFAOYSA-N

The unique combination of a tert-butyl group, a carbamoyl group, and a thiane ring with dioxo substitutions allows for diverse interactions with biological macromolecules.

The biological activity of tert-butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is primarily attributed to its ability to interact with enzymes and receptors. The compound can modulate enzymatic activity through:

  • Inhibition or activation : By binding to active sites on enzymes, it can either inhibit or enhance their function.
  • Alteration of receptor signaling : It may influence receptor conformation or ligand binding affinity.
  • Disruption of protein-protein interactions : This can affect cellular signaling pathways and metabolic processes.

Case Studies

Research indicates that this compound has shown promising results in various biological assays:

  • Antimicrobial Activity : In vitro studies demonstrated that tert-butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.
  • Enzyme Inhibition : The compound was tested against several enzymes involved in metabolic pathways. Notably, it showed effective inhibition of certain proteases, which are critical in various diseases, including cancer. Kinetic studies indicated a competitive inhibition mechanism.
  • Antioxidant Properties : In cellular models, the compound demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This suggests potential applications in preventing oxidative damage in biological systems.

Research Applications

Due to its structural characteristics and biological activities, tert-butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate serves as a valuable tool in several research areas:

  • Medicinal Chemistry : Its ability to act as a pharmacophore makes it suitable for drug design targeting specific diseases.
  • Biochemistry : It is utilized in studies examining protein-ligand interactions and enzyme kinetics.
  • Material Science : The compound's stability allows for applications in developing specialty chemicals and materials.

Comparative Analysis with Related Compounds

When compared to similar compounds, such as tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate and tert-butyl 2-carbamoyl-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate, the unique structural features of tert-butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate confer distinct reactivity profiles and biological activities.

Compound NameKey FeaturesBiological Activity
tert-butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylateCarbamoyl group; thiane ringAntimicrobial; enzyme inhibition
tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylateLacks carbamoyl groupLimited biological activity
tert-butyl 2-carbamoyl-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylateDifferent substitution patternModerate enzyme inhibition

Q & A

Q. What analytical techniques are recommended to confirm the structure and purity of tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the molecular structure by analyzing chemical shifts and splitting patterns, particularly focusing on the tert-butyl group (δ ~1.2–1.4 ppm) and the sulfone/carbamate moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer: Always work in a fume hood to avoid inhalation of dust/aerosols. Wear nitrile gloves , safety goggles, and a lab coat. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid exposure to strong acids/bases, which may degrade the compound .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer: Store in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis. Protect from moisture and light by using amber glass vials. Stability studies indicate no degradation under these conditions for ≥12 months .

Q. Which solvents are compatible for reactions involving this compound?

  • Methodological Answer: The compound is soluble in dichloromethane (DCM) , dimethylformamide (DMF) , and tetrahydrofuran (THF) . Avoid protic solvents (e.g., water, methanol) unless reactivity is carefully controlled. For polar reactions, use anhydrous DMF with molecular sieves to suppress side reactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce by-products?

  • Methodological Answer: Employ DoE (Design of Experiments) to test variables like temperature (60–100°C), catalyst loading (5–20 mol%), and reaction time (12–48 hours). For example, using Pd(OAc)₂/Xantphos in toluene at 80°C increases coupling efficiency. Purify via flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water to isolate the product in >90% purity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer: Cross-validate 2D NMR (COSY, HSQC, HMBC) to assign ambiguous peaks. If crystal structures are unavailable, compare experimental IR carbonyl stretches (1680–1750 cm⁻¹) with DFT-calculated vibrational modes. For chiral centers, use chiral HPLC or optical rotation analysis .

Q. How does the tert-butyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer: The tert-butyl group provides steric hindrance , directing nucleophilic attack to the carbamate’s carbonyl carbon. Computational studies (e.g., M06-2X/6-31G(d) ) show reduced electrophilicity at the sulfur atom due to sulfone electron-withdrawing effects. Experimentally, track kinetics via in situ FTIR to monitor reaction progress .

Q. What computational methods predict degradation pathways under acidic/basic conditions?

  • Methodological Answer: Use Gaussian 16 with the SMD solvation model to simulate hydrolysis pathways. At pH < 3, the carbamate cleaves to form CO₂ and tert-butanol. Under basic conditions (pH > 10), sulfone ring opening dominates. Validate with LC-MS to detect degradation products .

Q. How can the compound’s role as a synthetic intermediate be systematically investigated?

  • Methodological Answer: Incorporate isotopic labeling (e.g., ¹³C-carbamate) to trace reaction pathways. Use flow chemistry to couple it with azide derivatives via CuAAC click reactions. Monitor intermediate stability with real-time Raman spectroscopy .

Q. What protocols ensure safe disposal of waste containing this compound?

  • Methodological Answer:
    Neutralize acidic/basic residues before disposal. Collect organic waste in designated containers and incinerate at >1000°C. Aqueous waste requires treatment with activated charcoal followed by filtration. Document disposal according to EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.